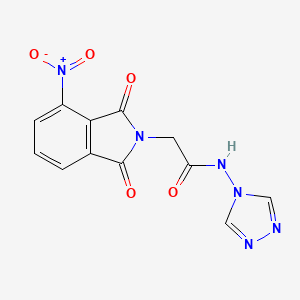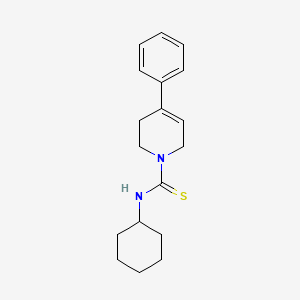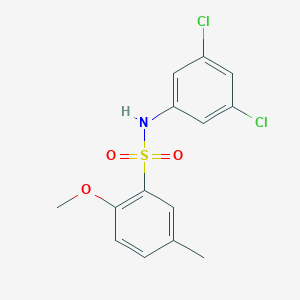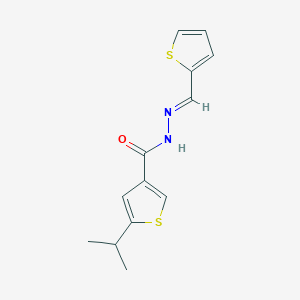
5-isopropyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-isopropyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide, also known as ITPP, is a synthetic compound that has gained attention in recent years due to its potential benefits in the field of medicine. This compound has been shown to enhance oxygen delivery to tissues, making it a promising candidate for the treatment of various diseases.
作用機序
5-isopropyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide works by binding to hemoglobin, the protein in red blood cells that carries oxygen. When 5-isopropyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide binds to hemoglobin, it causes a conformational change in the protein, which allows it to release oxygen more easily. This results in enhanced oxygen delivery to tissues, which can be beneficial in various medical applications.
Biochemical and Physiological Effects:
5-isopropyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide has been shown to have various biochemical and physiological effects. In addition to enhancing oxygen delivery, 5-isopropyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide has been shown to increase the production of red blood cells and improve exercise performance in animals. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
実験室実験の利点と制限
One advantage of using 5-isopropyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide in lab experiments is its ability to enhance oxygen delivery to tissues, which can be useful in studying various diseases. However, one limitation is that 5-isopropyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide is a synthetic compound and may not accurately mimic the effects of natural compounds in the body.
将来の方向性
There are several future directions for research on 5-isopropyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide. One area of interest is in the treatment of various types of cancer, where 5-isopropyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide could potentially enhance the effectiveness of radiation therapy. Another area of interest is in the treatment of sickle cell anemia, where 5-isopropyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide could potentially alleviate symptoms of the disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of 5-isopropyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide and its potential use in other medical applications.
合成法
5-isopropyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide can be synthesized via a multi-step process involving the reaction of various reagents. The starting material is 2-thienylmethylamine, which is reacted with isopropyl bromide to form 2-isopropylthiophene. Next, 2-isopropylthiophene is reacted with thionyl chloride to form 2-isopropylthiophene-3-carbonyl chloride. The final step involves the reaction of 2-isopropylthiophene-3-carbonyl chloride with thiosemicarbazide to form 5-isopropyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide.
科学的研究の応用
5-isopropyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide has been studied for its potential use in various medical applications. One such application is in the treatment of cancer. Studies have shown that 5-isopropyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide can enhance oxygen delivery to tumors, making them more sensitive to radiation therapy. 5-isopropyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide has also been studied for its potential use in the treatment of sickle cell anemia, a genetic disorder that affects the shape of red blood cells. 5-isopropyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide has been shown to increase the oxygen-carrying capacity of red blood cells, which could potentially alleviate symptoms of the disease.
特性
IUPAC Name |
5-propan-2-yl-N-[(E)-thiophen-2-ylmethylideneamino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS2/c1-9(2)12-6-10(8-18-12)13(16)15-14-7-11-4-3-5-17-11/h3-9H,1-2H3,(H,15,16)/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGALJDEYANXFM-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CS1)C(=O)NN=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=CS1)C(=O)N/N=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(aminosulfonyl)phenyl]-3,4-dichloro-1-benzothiophene-2-carboxamide](/img/structure/B5869543.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5869549.png)
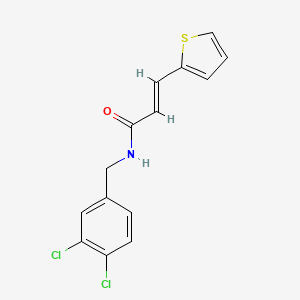
![methyl 2-({[(2-furylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5869560.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-ethyl-3-thiophenecarbohydrazide](/img/structure/B5869562.png)
![2-(3,4-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5869573.png)
![N-{3-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]phenyl}acetamide](/img/structure/B5869580.png)
![N-[3-(4-methyl-1-piperidinyl)propyl]-1-phenylmethanesulfonamide](/img/structure/B5869589.png)
![{[1-benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}malononitrile](/img/structure/B5869590.png)
![4-{3-[(4,6-dimethyl-2-pyrimidinyl)thio]propanoyl}morpholine](/img/structure/B5869605.png)
![2-[(4-methylbenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5869616.png)
